REACTION_SMILES
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[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[CH3:41][c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[c:6]([cH:12][cH:13][cH:14]1)[C:7](=[O:8])[O:9][C:10]2=[O:11].[NH2:15][CH2:16][CH2:17][OH:18].[OH:24][CH2:25][CH2:26][N:27]1[C:28](=[O:29])[c:30]2[c:31]([N:32]=[N+:33]=[N-:34])[cH:35][cH:36][cH:37][c:38]2[C:39]1=[O:40]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[c:6]([cH:12][cH:13][cH:14]1)[C:7](=[O:9])[N:15]([CH2:16][CH2:17][OH:18])[C:10]2=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2c1cccc2[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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[N-]=[N+]=Nc1cccc2c1C(=O)N(CCO)C2=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=Nc1cccc2c1C(=O)N(CCO)C2=O
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Name
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Type
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product
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Smiles
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O=C1c2cccc([N+](=O)[O-])c2C(=O)N1CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |